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Compound of Interest

Compound Name: 1H-Indazole-7-carboxamide

Cat. No.: B1387649

An In-depth Technical Guide to 1H-Indazole-7-carboxamide (CAS: 312746-74-0)

Introduction

The indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered
significant attention in medicinal chemistry, often described as a "privileged scaffold".[1] Its
unique structural and electronic properties have made it a cornerstone in the design of
numerous biologically active compounds, including several clinically approved drugs for
treating diseases ranging from cancer to inflammation.[2][3] The 1H-indazole tautomer is the
most thermodynamically stable form, making it the predominant and most studied isomer in
biological contexts.[1]

This technical guide provides a comprehensive overview of a specific, yet highly promising
derivative: 1H-Indazole-7-carboxamide. We will delve into its fundamental physicochemical
properties, provide detailed, field-proven synthetic protocols, and explore its potential biological
significance based on the activities of structurally related molecules. This document is intended
for researchers, scientists, and drug development professionals seeking to synthesize,
evaluate, and leverage this scaffold for novel therapeutic discovery.

Part 1: Core Physicochemical & Structural
Identification
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Accurate identification is the foundation of all subsequent research. 1H-Indazole-7-

carboxamide is a distinct chemical entity with the following computed and verified identifiers.

Property Value Source
CAS Number 312746-74-0 [4]
Molecular Formula CsH7NsO [4]

IUPAC Name

1H-indazole-7-carboxamide

[4]

Molecular Weight

161.16 g/mol

[4]

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N
N=C2

[4]

InChl=1S/C8H7N30/c9-
8(12)6-3-1-2-5-4-10-11-

InChl (4]
7(5)6/h1-4H,(H2,9,12)
(H,10,11)
ZWZKHJQCLZIUIT-

InChlKey [4]

UHFFFAOYSA-N

Part 2: Synthesis of 1H-Indazole-7-carboxamide

The synthesis of 1H-Indazole-7-carboxamide is logically approached via a two-step sequence

starting from a commercially available substituted aniline. This strategy involves the initial

formation of the indazole ring system to yield the key carboxylic acid intermediate, followed by

a standard amidation to furnish the target carboxamide.
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Step 1: Indazole Ring Formation

(Methyl 2-amino-3-methylbenzoat9

Diazotization & Cyclization
(Acetic|/Anhydride, Isoamyl Nitrite)

GH—Indazole—%carboxylic acicD

Step 2: Amidation

GH—Indazole—%carboxylic acicD

Amide Coupling
(HATU, NHa4Cl, DIPEA)

GH-Indazole-7-carboxamid9

Click to download full resolution via product page

Caption: Overall synthetic workflow for 1H-Indazole-7-carboxamide.

Experimental Protocol 2.1: Synthesis of 1H-Indazole-7-
carboxylic acid (Intermediate)

This protocol details the formation of the indazole ring from an appropriate aniline precursor.
The mechanism proceeds via an in-situ diazotization of the amino group, followed by an
intramolecular cyclization. This method is adapted from established procedures for

synthesizing the indazole core.[5][6]

Materials:
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Methyl-2-amino-3-methylbenzoate

Anhydrous Toluene

Potassium Acetate (KOAC)

Acetic Anhydride

Isoamyl Nitrite

Hydrochloric Acid (HCI)

Standard laboratory glassware, nitrogen atmosphere setup, reflux condenser, magnetic
stirrer.

Step-by-Step Procedure:

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere,
add anhydrous toluene (60 mL), methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol), and
potassium acetate (560 mg, 5.7 mmol).[5]

Heat the mixture to reflux.

Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue stirring at reflux for 10
minutes.[5]

Over a period of 30 minutes, add isoamyl nitrite (2.3 mL, 18 mmol) dropwise to the refluxing
mixture.

Maintain the reflux overnight to ensure the reaction goes to completion.

After cooling to room temperature, concentrate the mixture using a rotary evaporator to
remove the toluene.

Adjust the pH of the resulting aqueous phase to approximately 4 with dilute HCI, which will
precipitate the product.[6]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9197275.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9197275.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9197275_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum
to yield pure 1H-indazole-7-carboxylic acid.

Causality and Self-Validation: The reaction's success hinges on the anhydrous conditions and
the slow addition of isoamyl nitrite, which controls the rate of diazotization. The final acidic
workup protonates the carboxylate, causing it to precipitate out of the aqueous solution,
providing a straightforward and effective purification step. The product can be validated by
comparing its melting point (218-222 °C) and spectroscopic data (NMR, HRMS) with literature
values.[5][6]

Experimental Protocol 2.2: Amidation to 1H-Indazole-7-
carboxamide

This protocol describes the conversion of the carboxylic acid intermediate to the final
carboxamide product. This is achieved using a peptide coupling agent, which is a highly
efficient and reliable method for forming amide bonds. The procedure is adapted from standard
amidation methodologies for related indazole structures.[7]

Materials:

1H-Indazole-7-carboxylic acid
¢ Dimethylformamide (DMF)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)

e Ammonium Chloride (NH4Cl)

o Ethyl Acetate (EtOAC)

e Saturated aqueous solutions of sodium sulfite and sodium bicarbonate.

Step-by-Step Procedure:
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» Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in DMF in a round-bottom flask.

e Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room
temperature. This pre-activates the carboxylic acid.[7]

e Add ammonium chloride (1.5 equiv) to the reaction mixture. Ammonium chloride serves as
the ammonia source for the carboxamide.

« Stir the reaction at room temperature until the starting material is fully consumed, as
monitored by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated agqueous solution of sodium
sulfite.

o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic layers and wash with a saturated agqueous solution of sodium
bicarbonate to remove any unreacted acid and other acidic impurities.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
under reduced pressure to yield the crude product.

 Purify the crude solid, typically by recrystallization or column chromatography, to obtain the
final 1H-Indazole-7-carboxamide.

Causality and Self-Validation: HATU is a superior coupling agent that efficiently creates a highly
reactive activated ester of the carboxylic acid. DIPEA acts as a non-nucleophilic base to
neutralize the generated acids. The use of ammonium chloride is a standard and effective way
to introduce the -NHz group. The reaction is self-validating as the final product's purity can be
readily assessed by TLC and confirmed by NMR and Mass Spectrometry.

Part 3: Potential Biological Significance and
Therapeutic Applications

While direct biological data for 1H-Indazole-7-carboxamide is not extensively published, the
scaffold is of significant interest due to the well-documented activities of its close structural
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analogs. The indazole-7-carboxamide moiety is a key pharmacophore in several classes of
potent enzyme inhibitors.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing
single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.qg.,
those with BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic
double-strand breaks, a concept known as synthetic lethality.

A close analog, 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, has been identified as
a potent PARP1 inhibitor with an ICso of 3.2 nM.[8] This demonstrates that the indazole-7-
carboxamide core is highly effective for binding within the PARP active site. This makes 1H-
Indazole-7-carboxamide itself a high-priority candidate for investigation as a PARP inhibitor.

Recruitment of
DNA Repair Machinery
(XRCC1, etc.)

DNA Single-Strand
Break (SSB) e PARP1 Activation Poly(ADP-ribosyl)ation
Inhibition
7’_/'

1H-Indazole-7-carboxamide (Recruitment to SSB) of Chromatin Proteins

(Potential PARP Inhibitor)

Click to download full resolution via product page

Caption: Role of PARP1 in DNA repair and its potential inhibition.

PAK1 Inhibition

p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in regulating
cytoskeletal dynamics, cell motility, proliferation, and survival.[2] Its aberrant activation is
strongly associated with tumor progression and metastasis. Consequently, PAK1 is a promising
target for anticancer drug discovery. Derivatives of the isomeric 1H-indazole-3-carboxamide
have been successfully developed as potent and selective PAK1 inhibitors that can suppress
cancer cell migration and invasion.[2][9] Given the structural similarity, it is highly plausible that
1H-Indazole-7-carboxamide could also exhibit inhibitory activity against PAK1 or other related
kinases.

Nitric Oxide Synthase (NOS) Inhibition
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The direct precursor, 1H-indazole-7-carboxylic acid, is a known inhibitor of nitric oxide
synthases (NOS).[5][10] NOS enzymes are responsible for producing nitric oxide, a key
signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Overproduction of nitric oxide is implicated in various inflammatory diseases and
neurodegenerative conditions, making NOS inhibitors a valuable area of therapeutic research.
While amidation of the carboxylic acid will alter its binding properties, the underlying indazole
scaffold retains the potential for interaction with the NOS active site.

Part 4: Conclusion and Future Directions

1H-Indazole-7-carboxamide is a molecule of significant scientific interest, underpinned by a
robust and accessible synthetic pathway. Its core chemical structure is present in potent
inhibitors of clinically validated cancer targets like PARP1. The evidence from closely related
analogs strongly suggests that this compound is a prime candidate for biological screening and
further development.

Future research should focus on:

» Kinase Profiling: Screening 1H-Indazole-7-carboxamide against a broad panel of kinases,
with a particular focus on PARP and PAK family members.

o Cell-Based Assays: Evaluating its anti-proliferative effects in relevant cancer cell lines,
especially those with known DNA repair deficiencies.

e Structure-Activity Relationship (SAR) Studies: Utilizing the provided synthesis to create a
library of derivatives by modifying the amine component in the amidation step to optimize
potency and selectivity.

This guide provides the foundational chemical knowledge and protocols necessary for
researchers to embark on the synthesis and biological evaluation of this promising compound,
potentially unlocking new avenues for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com
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